molecular formula C8H17ClN2O4 B13540514 (2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride

Katalognummer: B13540514
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: VMPSSDPPTATDPR-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the following steps:

    Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Acylation: The protected lysine is then acylated with 2-hydroxyacetic acid to form the hydroxyacetamido derivative.

    Deprotection: The protecting group is removed to yield the free amino group.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and enzyme function.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and metabolism. It may also interact with receptors or other proteins to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lysine: The parent amino acid from which (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is derived.

    Hydroxylysine: A hydroxylated derivative of lysine with similar properties.

    N-acetyllysine: An acetylated derivative of lysine with different chemical and biological properties.

Uniqueness

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both amino and hydroxyacetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H17ClN2O4

Molekulargewicht

240.68 g/mol

IUPAC-Name

(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1

InChI-Schlüssel

VMPSSDPPTATDPR-RGMNGODLSA-N

Isomerische SMILES

C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl

Kanonische SMILES

C(CCNC(=O)CO)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.